molecular formula C13H11N3O2S B2733928 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide CAS No. 847270-48-8

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2733928
CAS RN: 847270-48-8
M. Wt: 273.31
InChI Key: XJAACWFQFIRYJM-UHFFFAOYSA-N
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Description

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzofuro[3,2-d]pyrimidine derivative that has been synthesized and studied for its potential biological activities.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to "2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide" have been investigated for their anticancer properties. For instance, a study on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, underscoring the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Properties

Another study explored the synthesis of novel compounds derived from visnaginone and khellinone, which exhibited significant anti-inflammatory and analgesic activities. These compounds demonstrated high inhibitory activity on COX-2 selectivity, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antitumor Evaluation

Research on polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide highlighted their antitumor activities. These compounds showed high inhibitory effects when screened for antiproliferative activity against various human cancer cell lines, indicating their relevance in antitumor studies (Shams et al., 2010).

Crystal Structure Analysis

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been studied, providing insights into their molecular conformations and potential interactions with biological targets. Such studies are crucial for understanding the mode of action of these compounds and for the design of more effective therapeutic agents (Subasri et al., 2016).

Synthesis and Biological Activities

Studies on the synthesis and biological activities of new benzimidazole derivatives related to "this compound" have shown that these compounds possess antimicrobial and molluscicidal activities. This highlights the diverse potential applications of these compounds in addressing various biological challenges (Nofal et al., 2002).

properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-15-11-8-4-2-3-5-9(8)18-12(11)13(16-7)19-6-10(14)17/h2-5H,6H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAACWFQFIRYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)N)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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